molecular formula C20H20N2O3S2 B2397493 2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide CAS No. 919853-35-3

2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Cat. No.: B2397493
CAS No.: 919853-35-3
M. Wt: 400.51
InChI Key: AHAXCNHANQDOCM-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (CAS 919853-35-3) is a synthetic small molecule with a molecular formula of C20H20N2O3S2 and a molecular weight of 400.5 g/mol . This compound is characterized by a central thiazole ring —a privileged scaffold in medicinal chemistry—which is substituted with a p-tolyl group at the 4-position and an acetamide group at the 2-position . The acetamide side chain is further functionalized with a 4-(ethylsulfonyl)phenyl group, contributing to the molecule's unique electronic properties and potential for target binding . The structural motifs present in this molecule are associated with diverse biological activities. The thiazole ring is a well-known pharmacophore found in numerous FDA-approved drugs and experimental compounds, demonstrating broad therapeutic potential including antimicrobial, anticancer, and anti-inflammatory activities . The incorporation of the ethylsulfonyl group is a common strategy in drug design to enhance solubility and influence interactions with biological targets . As such, this compound serves as a valuable chemical intermediate and building block in medicinal chemistry research, particularly in the synthesis and discovery of new heterocyclic bioactive agents . Researchers can leverage its structure to explore structure-activity relationships (SAR) and develop novel probes or inhibitors. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-3-27(24,25)17-10-6-15(7-11-17)12-19(23)22-20-21-18(13-26-20)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAXCNHANQDOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most widely employed method for thiazole core assembly. For 4-(p-tolyl)thiazol-2-amine:

Reagents :

  • α-Chloro-p-tolyl ketone (1.0 equiv)
  • Thiourea (1.2 equiv)
  • Ethanol (solvent), reflux at 80°C for 6–8 hours.

Mechanism :

  • Nucleophilic attack by thiourea’s sulfur on the α-carbon of the chloro-ketone.
  • Cyclization via elimination of HCl, forming the thiazole ring.

Yield : 68–75% after recrystallization from ethanol/water.

Alternative Methods

  • Cook-Heilbron Synthesis : Reacts p-tolyl aminonitrile with carbon disulfide under basic conditions, yielding 2-amino-4-(p-tolyl)thiazole.
  • Microwave-Assisted Cyclization : Reduces reaction time to 15–20 minutes with comparable yields (70%).

Preparation of 2-(4-(Ethylsulfonyl)phenyl)acetic Acid

Sulfonation of Phenylacetic Acid Derivatives

Step 1: Thioether Formation

  • React 4-bromophenylacetic acid with ethanethiol (1.5 equiv) in DMF, using K₂CO₃ (2.0 equiv) at 60°C for 12 hours.
  • Intermediate : 2-(4-(Ethylthio)phenyl)acetic acid (yield: 85%).

Step 2: Oxidation to Sulfonyl

  • Treat with hydrogen peroxide (30%, 3.0 equiv) in acetic acid at 0°C → 25°C over 4 hours.
  • Product : 2-(4-(Ethylsulfonyl)phenyl)acetic acid (yield: 92%, purity >98% by HPLC).

Amide Coupling: Convergent Synthesis

Carbodiimide-Mediated Coupling

Reagents :

  • 4-(p-Tolyl)thiazol-2-amine (1.0 equiv)
  • 2-(4-(Ethylsulfonyl)phenyl)acetic acid (1.1 equiv)
  • EDC·HCl (1.2 equiv), HOBt (1.2 equiv)
  • DIPEA (2.5 equiv) in DMF, 0°C → rt, 12 hours.

Workup :

  • Quench with 10% citric acid, extract with ethyl acetate.
  • Purify via silica chromatography (hexane:ethyl acetate = 3:1).

Yield : 78%.

Uranium/Ghoniem Coupling Agents

HATU Protocol :

  • Reactants: Same as above.
  • HATU (1.2 equiv), DIPEA (3.0 equiv) in DMF, 0°C → rt, 6 hours.
  • Yield : 82% with reduced side products.

Industrial-Scale Considerations

Green Chemistry Adaptations

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), reducing environmental impact.
  • Catalytic Oxidation : Use TiO₂-supported Au nanoparticles for sulfonation, enhancing atom economy.

Continuous Flow Synthesis

  • Microreactor systems enable:
    • Thiazole formation at 100°C, residence time 10 minutes.
    • In-line HPLC monitoring for real-time yield optimization.

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC : C18 column, acetonitrile/water gradient (60→95% over 20 min), purity >99%.
  • Recrystallization : Ethyl acetate/n-hexane (1:4), yielding crystalline product.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 7.34 (d, J = 8.0 Hz, 2H, ArH), 7.18 (d, J = 8.0 Hz, 2H, ArH), 4.12 (s, 2H, CH₂), 3.42 (q, J = 7.2 Hz, 2H, SO₂CH₂), 2.34 (s, 3H, CH₃), 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • HRMS : m/z calcd for C₂₀H₂₀N₂O₃S₂ [M+H]⁺: 400.51, found: 400.509.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Purity (%) Scalability
Hantzsch + EDC EDC/HOBt, DMF, 12 h 78 98 Moderate
Microwave + HATU HATU/DIPEA, DMF, 6 h 82 99 High
Continuous Flow Microreactor, 100°C, 10 min 75 97 Industrial

Challenges and Optimization Strategies

Byproduct Formation

  • N-Acylation Side Products : Minimized by slow addition of acyl chloride at 0°C.
  • Sulfone Over-Oxidation : Controlled via low-temperature H₂O₂ addition.

Yield Enhancement

  • Catalytic Systems : Pd(PPh₃)₄ in Suzuki coupling for aryl introduction (yield: 89%).
  • Ultrasound Assistance : Reduces reaction time by 40% in amide coupling.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents, while nucleophilic substitution can involve nucleophiles such as amines and thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl and thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

The thiazole ring structure present in this compound is known for its broad spectrum of biological activities, particularly antimicrobial properties. Research indicates that derivatives of thiazole exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

  • Case Study : A study evaluated the antimicrobial activity of thiazole derivatives, including compounds similar to 2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide , against several bacterial strains. The results showed that these compounds displayed moderate to significant antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (µg/mL)
2aS. aureus31.25
2bE. coli62.5
2cKlebsiella pneumoniae125

2. Anticancer Potential

The compound's thiazole moiety has also been investigated for its anticancer properties. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of apoptotic pathways.

  • Case Study : In a recent study, thiazole-based compounds demonstrated cytotoxic effects on various cancer cell lines, indicating their potential as chemotherapeutic agents . The specific mechanisms involved include the induction of apoptosis and inhibition of tumor growth in vivo.

Biological Research

1. Mechanism of Action

Understanding the mechanism of action of This compound is crucial for its application in drug development. It is believed that this compound interacts with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways.

  • Research Insight : Studies suggest that the compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to disease processes . This interaction can lead to altered cellular responses, providing a basis for therapeutic intervention.

Industrial Applications

1. Synthesis of Other Compounds

The unique structural features of This compound make it a valuable intermediate in organic synthesis. Its derivatives can be utilized to create more complex molecules with desired biological activities.

  • Synthetic Pathways : The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce various functional groups . This versatility enhances its utility in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The ethylsulfonyl group in the target compound distinguishes it from analogs with alternative substituents. For example:

Compound Name Substituent (R) Melting Point (°C) Molecular Weight (g/mol) Key Functional Impact
2-(4-(Ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Target) -SO₂C₂H₅ Not Reported ~414.50 (Calculated) Strong electron-withdrawing
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) -OCH₃ 289–290 422.54 Electron-donating
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) -Cl 282–283 426.96 Moderate electron-withdrawing
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) -F 269–270 410.51 Weak electron-withdrawing

Key Observations :

  • The ethylsulfonyl group in the target compound likely enhances solubility compared to methoxy or halogen substituents due to its polar nature .
  • Chloro and fluoro analogs exhibit lower melting points compared to methoxy derivatives, suggesting weaker crystalline packing .

Thiazole Ring Modifications

The 4-(p-tolyl)thiazol-2-yl group in the target compound is a common scaffold in MMP inhibitors. Analogs with different aryl substituents include:

Compound Name Thiazole Substituent Melting Point (°C) Molecular Weight (g/mol)
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) 4-(4-Methoxyphenyl) 281–282 408.52
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide (17) 4-(4-Methoxyphenyl) 297–298 422.54
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) 4-(4-Methoxyphenyl) 302–303 438.54

Key Observations :

  • Higher melting points in 4-methoxyphenyl derivatives (e.g., 302–303°C for compound 18) suggest enhanced crystallinity compared to the target compound .

Acetamide Backbone Variations

The target compound’s acetamide backbone is shared with analogs featuring different heterocycles or substituents:

Compound Name Backbone Modification Yield (%) Key Application
2-(4-((Quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (11c) Triazole-quinoxaline hybrid 61 Anticancer (Click chemistry)
N-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (21) Benzo[d]thiazole modification 61 Kinase inhibition

Key Observations :

  • The ethylsulfonyl group in the target compound may offer metabolic stability compared to triazole or propargyloxy groups, which are prone to enzymatic degradation .
  • Hybrid structures like compound 11c demonstrate broader biological activity but lower synthetic yields (61%) compared to classical acetamide derivatives .

Key Observations :

  • Piperazine-containing analogs (e.g., compound 6) require prolonged reflux (9 hours) but achieve high yields (75–86%), suggesting efficient coupling .
  • The ethylsulfonyl group in the target compound may necessitate additional oxidation steps (e.g., sulfonation), which could reduce overall yield compared to simpler derivatives .

Biological Activity

2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, a thiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that may confer various biological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article delves into the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3S2C_{19}H_{18}N_{2}O_{3}S_{2}, with a molecular weight of 386.5 g/mol. The compound features a thiazole ring which is known for its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-(p-tolyl)thiazol-2-amine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is performed in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.

Anticancer Properties

Recent studies indicate that thiazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation through modulation of key signaling pathways related to apoptosis and cell cycle regulation .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)
Compound AA-431 (skin cancer)1.98 ± 1.22
Compound BJurkat (leukemia)<1.00
This compoundTBDTBD

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Thiazole derivatives have been reported to inhibit the activity of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. This inhibition can potentially lead to reduced production of pro-inflammatory mediators .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, thiazole derivatives have demonstrated antimicrobial properties against various pathogens. For example, compounds with similar thiazole structures have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting that they could serve as potential leads for antibiotic development .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression or inflammatory responses.
  • Receptor Modulation : It might modulate receptor functions by binding to specific sites, influencing cellular signaling pathways.
  • Cell Cycle Regulation : By affecting key proteins involved in cell cycle progression, the compound can induce apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives similar to this compound:

  • A study demonstrated that a related thiazole compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics .
  • Another investigation reported that modifications in the thiazole structure led to enhanced antibacterial activity against resistant strains of bacteria, illustrating the importance of structural optimization in drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide?

  • The synthesis involves multi-step organic reactions, including thiazole ring formation followed by acylation. Key steps include:

  • Thiazole core construction : Reacting 4-(p-tolyl)thiazol-2-amine with activated acetamide intermediates.
  • Sulfonyl group introduction : Coupling 4-(ethylsulfonyl)phenylacetic acid derivatives via amide bond formation.
  • Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to enhance reaction kinetics, with temperature control (60–80°C) and pH monitoring to optimize yields (70–85%) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton and carbon environments, verifying substituent positions (e.g., ethylsulfonyl and p-tolyl groups).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 436.54 g/mol for C₂₃H₂₀N₂O₃S₂) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological screening data exist for this compound?

  • Anticancer activity : IC₅₀ values in the micromolar range (e.g., 5–20 µM) against breast (MCF-7) and colon (HCT-116) cancer cell lines.
  • Antimicrobial potential : Moderate inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell membrane integrity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the final acylation step?

  • Solvent optimization : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to balance reactant solubility and reaction rate.
  • Catalyst screening : Evaluate coupling agents like HATU or EDCI for amide bond efficiency.
  • Temperature gradients : Perform kinetic studies at 50–90°C to identify ideal conditions.
  • Real-time monitoring : Use TLC or HPLC to track intermediate formation and minimize side products .

Q. What strategies are recommended to resolve discrepancies in reported IC₅₀ values across different studies?

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and incubation times (48–72 hours).
  • Control normalization : Include reference drugs (e.g., doxorubicin) to calibrate activity metrics.
  • Data triangulation : Cross-validate results using orthogonal assays (e.g., apoptosis vs. proliferation assays) .

Q. How does the ethylsulfonyl moiety influence the compound’s pharmacokinetic properties?

  • Lipophilicity : The sulfonyl group increases solubility in aqueous media (LogP reduction by ~0.5–1.0 units), enhancing bioavailability.
  • Target binding : Molecular docking studies suggest sulfonyl oxygen interactions with kinase ATP-binding pockets (e.g., EGFR).
  • Metabolic stability : Compare with non-sulfonyl analogs using liver microsome assays to assess CYP450-mediated degradation .

Q. How should stability studies be designed to evaluate this compound under varying pH conditions?

  • Buffer systems : Incubate the compound in phosphate buffers (pH 3–10) at 37°C for 24–72 hours.
  • Degradation analysis : Use HPLC-MS to identify hydrolysis products (e.g., free acetamide or sulfonic acid derivatives).
  • Light sensitivity : Store samples in amber vials and compare degradation rates under UV vs. dark conditions .

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